molecular formula C14H12N2O3S B2625309 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034252-85-0

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2625309
CAS No.: 2034252-85-0
M. Wt: 288.32
InChI Key: HIUUGASLKRXNND-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is a urea-based compound featuring a central urea (-NH-C(O)-NH-) core. Its structure includes a [2,2'-bifuran]-5-ylmethyl group (a methylene-linked bifuran system) and a thiophen-2-yl substituent.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-12(19-10)11-3-1-7-18-11/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUGASLKRXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with thiophene-2-ylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired urea derivative. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Core Structure Heterocyclic Groups Substituents/Modifications Potential Applications
1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea Urea [2,2'-Bifuran], Thiophen-2-yl Methyl-linked bifuran Hypothetical: Kinase inhibition, OLED materials
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiοl Pyrimidin Benzofuran, Thiophen-2-yl Hydroxy/thiol at C2, substituents at C5 Antimicrobial agents (implied by synthesis route)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Urea-hydrazono Tetrahydrobenzo[b]thiophene Cyano, benzoyl hydrazone Anticancer candidates (structural inference)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol Thiophen-2-yl Methylamino, hydroxyl Impurity in hormone therapeutics

Key Findings:

Core Flexibility vs. Rigidity: The target urea core offers conformational flexibility, unlike the rigid pyrimidin ring in compounds. This may influence binding kinetics in biological targets or crystallinity in materials .

Heterocyclic Electronic Profiles :

  • The [2,2'-bifuran] group in the target compound provides extended π-conjugation, which could improve charge transport in electronic materials compared to benzofuran () or tetrahydrobenzo[b]thiophene () .
  • Thiophen-2-yl substituents are common across all analogs, but their positioning (e.g., direct attachment in the target vs. fused systems in ) alters electron distribution and steric bulk .

Synthetic Accessibility: highlights the use of ethanoic KOH for cyclocondensation to form pyrimidin derivatives, suggesting that the target compound’s urea linkage may require milder conditions due to lack of ring strain .

Physicochemical Properties: The bifuran-methyl group likely enhances lipophilicity compared to the polar hydroxy/thiol groups in analogs, impacting solubility and membrane permeability .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is an organic compound characterized by its unique bifuran and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2SC_{12}H_{10}N_2O_2S, with a molecular weight of approximately 238.28 g/mol. The presence of the bifuran and thiophene rings contributes to its electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2'-bifuran-5-carbaldehyde with thiophen-2-ylmethylamine in the presence of an isocyanate. Common solvents include dichloromethane, with triethylamine often used as a catalyst to facilitate the reaction. The synthetic route can be summarized as follows:

  • Step 1 : Reaction of bifuran aldehyde with thiophenamine.
  • Step 2 : Addition of isocyanate to form the urea linkage.
  • Step 3 : Purification through crystallization or chromatography.

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial properties. In a study focusing on similar compounds, it was noted that derivatives demonstrated activity against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating promising antibacterial potential .

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CS. typhi4530
Compound DK. pneumoniae5019

Anticancer Activity

The anticancer properties of related thiourea derivatives have been extensively studied. IC50 values for various derivatives targeting cancer cell lines have been reported between 3 to 20 µM, showcasing their potential in inhibiting cancer cell proliferation . Notably, compounds targeting angiogenesis pathways have shown particular promise in reducing tumor growth.

Cell LineIC50 (µM)
Pancreatic Cancer7
Prostate Cancer14
Breast Cancer10

Anti-inflammatory and Neuroprotective Effects

In addition to antimicrobial and anticancer activities, derivatives of this compound have been investigated for their anti-inflammatory effects. Specific studies indicated that certain thiourea compounds effectively inhibit acetylcholinesterase (AChE), which is crucial for neuroprotection against Alzheimer's disease . IC50 values against AChE ranged from 33.27 to 93.85 nM.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The bifuran and thiophene moieties facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Study : A comparative study on several thiourea derivatives revealed that those containing bifuran structures exhibited superior antibacterial activity compared to their furan counterparts.
  • Anticancer Research : Investigations into the effects on leukemia cell lines demonstrated significant cytotoxicity at low concentrations (IC50 < 5 µM), indicating potential for therapeutic use in hematological malignancies.

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